7-Amino-3,4-dihydroquinazolin-2(1H)-one
Overview
Description
7-Amino-3,4-dihydroquinazolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure with an amino group at the 7th position and a carbonyl group at the 2nd position. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under heating conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-Amino-3,4-dihydroquinazolin-2(1H)-one can undergo oxidation reactions, typically resulting in the formation of quinazolinone derivatives with modified functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding 7-amino-3,4-dihydroquinazolin-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives with modified functional groups.
Reduction: 7-Amino-3,4-dihydroquinazolin-2-ol.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Amino-3,4-dihydroquinazolin-2(1H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its biological activity may involve inhibition of enzymes or interaction with cellular receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2(1H)-one: Lacks the amino group at the 7th position.
3,4-Dihydroquinazolin-2(1H)-one: Lacks the amino group at the 7th position.
7-Aminoquinazolin-2(1H)-one: Lacks the dihydro structure at the 3rd and 4th positions.
Uniqueness
7-Amino-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both the amino group at the 7th position and the dihydro structure at the 3rd and 4th positions. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
7-amino-3,4-dihydro-1H-quinazolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-3H,4,9H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIGVMPBZNAVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)NC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725602 | |
Record name | 7-Amino-3,4-dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042972-67-7 | |
Record name | 7-Amino-3,4-dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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